4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
The synthesis of 4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methylphenylmethyl chloride with piperazine under basic conditions.
Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2-methyl-6-chloropyrimidine under nucleophilic substitution conditions to form the pyrimidine ring.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar compounds to 4-(2-Methyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share structural similarities, such as the presence of piperazine or pyrimidine rings, but differ in their specific substituents and overall structure, leading to unique properties and applications.
Properties
Molecular Formula |
C21H29N5O |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[2-methyl-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H29N5O/c1-17-5-3-4-6-19(17)16-24-7-9-25(10-8-24)20-15-21(23-18(2)22-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3 |
InChI Key |
FFVXPKPFGMVHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Origin of Product |
United States |
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